Sodefrin acetate
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Overview
Description
Sodefrin acetate is a chemical compound known for its role as a pheromone in certain amphibians, particularly newts. It is a decapeptide that plays a crucial role in the reproductive behavior of these species by attracting females during the breeding season .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodefrin acetate involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodefrin acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure, potentially altering its biological activity.
Reduction: This reaction can be used to reduce disulfide bonds within the peptide, affecting its conformation.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to maintain the integrity of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Sodefrin acetate has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: Researchers study its role in amphibian reproductive behavior and pheromone signaling pathways.
Industry: It can be used in the development of bioactive compounds for various applications
Mechanism of Action
Sodefrin acetate exerts its effects by binding to specific receptors in the olfactory system of female newts. This binding triggers a signaling cascade that leads to changes in behavior, such as increased attraction to the male. The molecular targets involved include olfactory receptors and downstream signaling molecules that mediate the pheromone’s effects .
Comparison with Similar Compounds
Similar Compounds
Sodefrin Precursor-like Factors (SPFs): These are larger proteins related to sodefrin and play similar roles in pheromone signaling.
Plethodontid Receptivity Factor (PRF): Another pheromone involved in amphibian reproductive behavior.
Plethodontid Modulating Factor (PMF): A protein pheromone with functions similar to sodefrin.
Uniqueness
Sodefrin acetate is unique due to its specific role in attracting female newts during courtship. Its small size and specific amino acid sequence distinguish it from other pheromones, making it a valuable model for studying pheromone signaling in vertebrates .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H86N12O15/c1-8-27(6)38(59-40(66)29(51)23-61)47(73)60-19-13-16-36(60)46(72)58-35(24-62)45(71)53-30(14-9-11-17-49)41(67)57-34(22-37(63)64)42(68)52-28(7)39(65)55-32(20-25(2)3)44(70)56-33(21-26(4)5)43(69)54-31(48(74)75)15-10-12-18-50/h25-36,38,61-62H,8-24,49-51H2,1-7H3,(H,52,68)(H,53,71)(H,54,69)(H,55,65)(H,56,70)(H,57,67)(H,58,72)(H,59,66)(H,63,64)(H,74,75)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,38-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDVAMPMWFINFV-APUTZNCMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H86N12O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1071.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.